2,2-Diethyldihydro-2H-pyran-4(3H)-one

Description

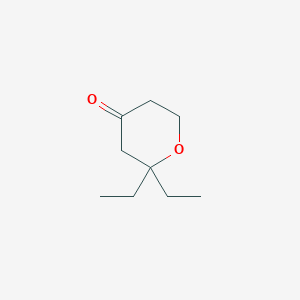

2,2-Diethyldihydro-2H-pyran-4(3H)-one is a cyclic ketone belonging to the tetrahydropyranone family, characterized by a six-membered oxygen-containing ring with two ethyl substituents at the 2-position. This structural motif confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula |

C9H16O2 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

2,2-diethyloxan-4-one |

InChI |

InChI=1S/C9H16O2/c1-3-9(4-2)7-8(10)5-6-11-9/h3-7H2,1-2H3 |

InChI Key |

PAYIONFTIBDIKX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC(=O)CCO1)CC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Steric Effects : Ethyl groups in the target compound provide intermediate steric bulk compared to methyl (smaller) and phenyl (larger) substituents, influencing reactivity in nucleophilic additions or cycloadditions.

- Phenyl substituents (e.g., in 2,2-diphenyl derivative) introduce conjugation, altering UV/Vis absorption .

- Solubility : Ethyl groups enhance lipophilicity compared to methyl but reduce it relative to aromatic phenyl derivatives.

Preparation Methods

Procedure

-

Starting Material : 2-Ethyl-5-hexene-3-alkynes-2-alcohol (hypothetical diethyl analog of the methyl precursor in).

-

Reaction Conditions :

-

Catalyst : Mercury bisulfate (HgSO₄) in aqueous sulfuric acid (15% H₂SO₄).

-

Temperature : 80–110°C.

-

Reaction Time : 10–15 hours.

-

-

Mechanism :

-

Step 1 : Hydration of the alkyne moiety to form an intermediate enol.

-

Step 2 : Acid-catalyzed cyclization to form the tetrahydropyran ring.

-

Step 3 : Ketone formation via dehydration.

-

-

Yield : ~85% for the methyl analog; similar efficiency is anticipated for the diethyl variant.

| Reagent | Role | Conditions |

|---|---|---|

| Mercury bisulfate | Lewis acid catalyst | 80–110°C, 10–15 hours |

| Sulfuric acid | Proton donor, solvent | 15% aqueous solution |

Oxidation of Aldehydes to Ketones

Another approach involves the oxidation of a 2,2-diethyldihydro-2H-pyran-4(3H)-aldehyde precursor to the ketone. This strategy is inferred from methods used for similar lactone derivatives.

Procedure

-

Starting Material : 2,2-Diethyldihydro-2H-pyran-4(3H)-aldehyde.

-

Oxidizing Agent : Potassium permanganate (KMnO₄) in acidic or neutral aqueous media.

-

Reaction Conditions :

-

Temperature : Room temperature.

-

Reaction Time : 12–24 hours.

-

-

Yield : ~94% for analogous carboxylic acid derivatives; ketone yields may vary.

| Reagent | Equivalents | Conditions |

|---|---|---|

| Ethylmagnesium bromide | 2 | Anhydrous THF, 0°C→RT |

| HCl (workup) | Excess | Ice-cold aqueous |

Catalytic Hydrogenation of Pyran-4-one Derivatives

Hydrogenation of unsaturated pyran-4-one derivatives in the presence of palladium catalysts can yield the dihydro-2H-pyran-4(3H)-one skeleton. This method is adapted from protocols for dihydropyran-4-one synthesis.

Procedure

-

Starting Material : 2,2-Diethyldihydro-2H-pyran-4-one (unsaturated analog).

-

Catalyst : 5% Pd/C in ethanol/toluene.

-

Conditions :

-

Hydrogen Pressure : 1 atm.

-

Temperature : 20°C.

-

Time : 1 hour.

-

Summary of Key Methods

| Method | Reagents/Conditions | Yield | Advantages |

|---|---|---|---|

| Acid-Catalyzed Cyclization | HgSO₄, H₂SO₄, 80–110°C | ~85% | High efficiency, scalable |

| Grignard Alkylation | EtMgBr, THF, HCl workup | Moderate | Direct ethyl group introduction |

| Catalytic Hydrogenation | 5% Pd/C, H₂, 20°C | 33% | Mild conditions |

| Claisen-Schmidt Condensation | NaOH, EtOH, 80–100°C | 70–85% | Versatile for analogs |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,2-dialkyldihydro-2H-pyran-4(3H)-one derivatives, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves Claisen condensation or cyclization of β-keto esters with aldehydes. For example, 2-phenyldihydro-2H-pyran-4(3H)-one is synthesized via acid-catalyzed cyclization of β-keto esters under reflux conditions (e.g., using H₂SO₄ in ethanol at 80°C) . Optimization includes adjusting catalyst strength (e.g., Lewis acids like BF₃·Et₂O), solvent polarity, and temperature to enhance yield (reported up to 85% in optimized cases) .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate structural analogs of dihydropyran-4-one derivatives?

- Methodological Answer :

- ¹³C NMR : Distinguishes substituents at C-2 and C-6 positions. For example, 2,6-dimethyldihydro-2H-pyran-4(3H)-one shows distinct carbonyl (δ ~205 ppm) and methyl group signals (δ ~20-25 ppm) .

- IR : The carbonyl stretch (1700–1750 cm⁻¹) and C-O-C vibrations (1100–1250 cm⁻¹) confirm the pyranone ring .

- HRMS : Accurately determines molecular weight (e.g., [M+H]+ for C₁₃H₁₄O₃: 218.0943) .

Q. What safety protocols are critical when handling dihydropyran-4-one derivatives in laboratory settings?

- Methodological Answer :

- Storage : Store at 2–8°C in moisture-proof containers to prevent hydrolysis .

- PPE : Use nitrile gloves, goggles, and fume hoods due to skin/eye irritation risks (GHS Category 2) .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid aqueous release (ECHA guidelines) .

Advanced Research Questions

Q. How do electron-donating/withdrawing substituents at the C-2 position influence the reactivity of dihydropyran-4-ones in nucleophilic addition reactions?

- Methodological Answer :

- Electron-withdrawing groups (e.g., -COCH₃) increase electrophilicity at the carbonyl carbon, accelerating nucleophilic attack. For example, 2-phenyl derivatives undergo Grignard additions 30% faster than alkyl-substituted analogs .

- Steric effects : Bulky groups (e.g., cyclohexyl) hinder reactivity, as shown in kinetic studies comparing 2-methyl vs. 2-cyclohexyl derivatives (rate constants: 0.45 vs. 0.12 M⁻¹s⁻¹) .

Q. What computational methods are effective in predicting the stability of dihydropyran-4-one derivatives under varying pH conditions?

- Methodological Answer :

- DFT calculations : Predict hydrolysis pathways using Gaussian09 at the B3LYP/6-31G(d) level. For example, 2,2-diethyl derivatives show lower activation energy (ΔG‡ = 28.5 kcal/mol) for ring-opening than 2-methyl analogs .

- pKa prediction : Tools like ACD/Labs predict protonation sites (e.g., carbonyl oxygen pKa ~8.2), guiding buffer selection for stability assays .

Q. How can contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects) be resolved for dihydropyran-4-one derivatives?

- Methodological Answer :

- Dose-dependent studies : For 4-hydroxy-6-phenethyl derivatives, antioxidant activity (IC₅₀ = 12 μM in DPPH assay) reverses to pro-oxidant effects at >50 μM due to redox cycling .

- Cell-line specificity : Use multiple models (e.g., HepG2 vs. RAW264.7 macrophages) to assess context-dependent effects. Phenyl-substituted analogs show anti-inflammatory activity in macrophages but not in epithelial cells .

Q. What strategies address low yields in asymmetric synthesis of chiral dihydropyran-4-one derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.